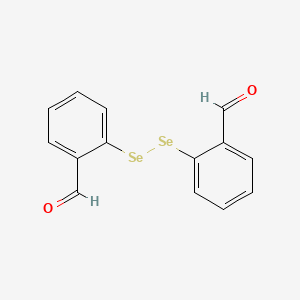
Bis(ortho-formylphenyl)diselenide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Diselanediyldibenzaldehyde: is an organoselenium compound characterized by the presence of two selenium atoms bridging two benzaldehyde groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diselanediyldibenzaldehyde typically involves the reaction of benzaldehyde derivatives with selenium reagents. One common method is the oxidative coupling of benzaldehyde with elemental selenium in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of 2,2’-Diselanediyldibenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvent, temperature, and reaction time would be carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions: 2,2’-Diselanediyldibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Various substituted benzaldehyde derivatives .
科学的研究の応用
Chemistry: 2,2’-Diselanediyldibenzaldehyde is used as a precursor in the synthesis of complex organoselenium compounds. It is also employed in the development of new catalytic systems for organic transformations .
Biology and Medicine: Its ability to generate reactive oxygen species (ROS) makes it a candidate for targeted cancer therapies .
Industry: In materials science, 2,2’-Diselanediyldibenzaldehyde is used in the fabrication of advanced materials, such as covalent organic frameworks (COFs) with unique electronic and photophysical properties .
作用機序
The mechanism of action of 2,2’-Diselanediyldibenzaldehyde involves the interaction of its selenium atoms with biological molecules. The selenium atoms can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in cancer therapy, where the compound selectively targets cancer cells with high ROS levels, leading to cell death .
類似化合物との比較
2,2’-Disulfanyldibenzaldehyde: Contains sulfur atoms instead of selenium.
2,2’-Dithiodibenzaldehyde: Another sulfur analog with different reactivity.
2,2’-Dibenzothiazyl disulfide: A related compound with nitrogen and sulfur atoms.
Uniqueness: 2,2’-Diselanediyldibenzaldehyde is unique due to the presence of selenium atoms, which impart distinct redox properties and reactivity compared to sulfur analogs. The selenium atoms enhance the compound’s ability to generate ROS, making it more effective in applications requiring oxidative stress induction .
特性
分子式 |
C14H10O2Se2 |
|---|---|
分子量 |
368.2 g/mol |
IUPAC名 |
2-[(2-formylphenyl)diselanyl]benzaldehyde |
InChI |
InChI=1S/C14H10O2Se2/c15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16/h1-10H |
InChIキー |
HBSDICMOMPHTAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=O)[Se][Se]C2=CC=CC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


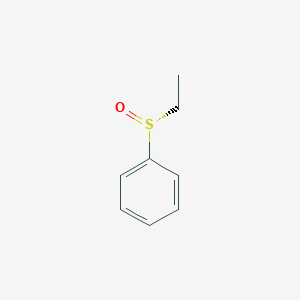
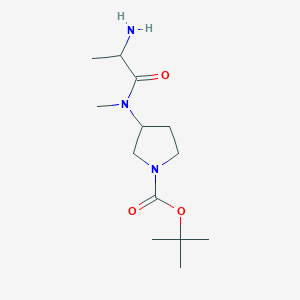
![4-(trans-4-Propylcyclohexyl)-[1,1-biphenyl]-4-carbonitrile](/img/structure/B14794536.png)
![Carbamic acid, N-[2-(2,3-dihydro-6-methoxy-2-oxo-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14794543.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14794551.png)
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14794553.png)


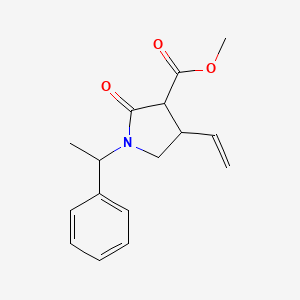
![3-(2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14794584.png)
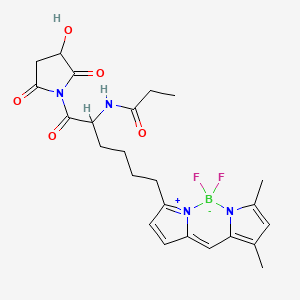
![{2-[(3-Methylphenyl)methyl]phenyl}(naphthalen-1-YL)methanone](/img/structure/B14794606.png)
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14794614.png)
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-ethylamino]pyrrolidine-1-carboxylate](/img/structure/B14794620.png)
